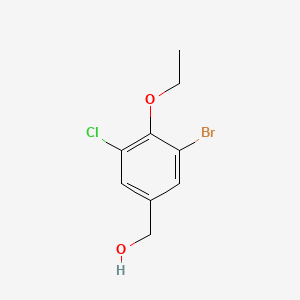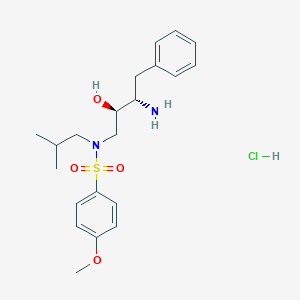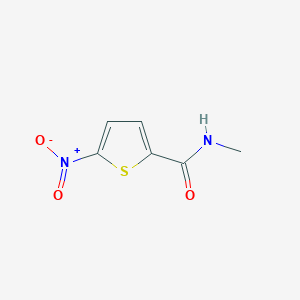
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H11F2N·HCl It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 6 and 8 positions and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of 1,2,3,4-tetrahydronaphthalene, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoronaphthalenones, while reduction can produce difluoronaphthalenols .
Scientific Research Applications
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks fluorine atoms.
6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone: Similar fluorination pattern but different functional groups.
Uniqueness
The unique combination of fluorine atoms and an amine group in 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride imparts distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1229784-89-7 |
|---|---|
Molecular Formula |
C10H12ClF2N |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7;/h3-4,8H,1-2,5,13H2;1H |
InChI Key |
KRHODCABEBGPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)






![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)



